1-Methyl-4-(3-(1-propylpyrrolidin-2-yl)pyridin-2-yl)piperazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(3-(1-propylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Formation of the Piperazine Ring: Piperazine derivatives are typically synthesized by reacting diethylenetriamine with appropriate alkylating agents.
Coupling Reactions: The pyridine ring is introduced through coupling reactions, such as Suzuki or Heck coupling, involving halogenated pyridines and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(3-(1-propylpyrrolidin-2-yl)pyridin-2-yl)piperazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, sodium hydride, and various solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Methyl-4-(3-(1-propylpyrrolidin-2-yl)pyridin-2-yl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-(1-propylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridinyl)piperazine: Known for its use as a selective alpha-2 adrenergic receptor antagonist.
4-(pyrrolidin-1-yl)benzonitrile: Used as a selective androgen receptor modulator.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.
Uniqueness
1-Methyl-4-(3-(1-propylpyrrolidin-2-yl)pyridin-2-yl)piperazine stands out due to its unique combination of a piperazine ring with both pyridine and pyrrolidine rings. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C17H28N4 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-methyl-4-[3-(1-propylpyrrolidin-2-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C17H28N4/c1-3-9-20-10-5-7-16(20)15-6-4-8-18-17(15)21-13-11-19(2)12-14-21/h4,6,8,16H,3,5,7,9-14H2,1-2H3 |
InChI Key |
CTMNVLLKNHPFBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C2=C(N=CC=C2)N3CCN(CC3)C |
Origin of Product |
United States |
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